molecular formula C8H7N3O2 B8572471 1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

1-Methyl-4-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No. B8572471
M. Wt: 177.16 g/mol
InChI Key: CAFRZKLBXYXOLZ-UHFFFAOYSA-N
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Patent
US07723347B2

Procedure details

170 mg (4.29 mmol) of sodium hydride are added to a solution of 500 mg (3.06 mmol) of 4-nitro-1H-pyrrolo[2,3-b]pyridine (Antonini, Ippolito; Claudi, Francesco; Cristalli, Gloria; Franchetti, Palmarisa; Grifantini, Mario; Martelli, Sante; J. Med. Chem. 1982, 25, 1258-1261.) in 10 ml of absolute DMA, and the suspension is stirred for 30 min. A solution of 230 μl (3.68 mmol) of methyl iodide in 2 ml of absolute DMA is then slowly added dropwise, and the mixture is again stirred for 60 min. After concentration under reduced pressure, the residue is purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 10:1).
Quantity
170 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
230 μL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[N+:3]([C:6]1[CH:11]=[CH:10][N:9]=[C:8]2[NH:12][CH:13]=[CH:14][C:7]=12)([O-:5])=[O:4].[CH3:15]I>CC(N(C)C)=O>[CH3:15][N:12]1[C:8]2=[N:9][CH:10]=[CH:11][C:6]([N+:3]([O-:5])=[O:4])=[C:7]2[CH:14]=[CH:13]1 |f:0.1|

Inputs

Step One
Name
Quantity
170 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
500 mg
Type
reactant
Smiles
[N+](=O)([O-])C1=C2C(=NC=C1)NC=C2
Name
Quantity
10 mL
Type
solvent
Smiles
CC(=O)N(C)C
Step Two
Name
Quantity
230 μL
Type
reactant
Smiles
CI
Name
Quantity
2 mL
Type
solvent
Smiles
CC(=O)N(C)C

Conditions

Stirring
Type
CUSTOM
Details
the suspension is stirred for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the mixture is again stirred for 60 min
Duration
60 min
CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue is purified by column chromatography on silica gel (mobile phase: cyclohexane/ethyl acetate 10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
CN1C=CC=2C1=NC=CC2[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.